

A Comparative Docking Analysis of Nigellicine and Related Alkaloids with Key Therapeutic Proteins

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Compound of Interest

Compound Name: *Nigellicine*

Cat. No.: *B1251354*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of **Nigellicine** and its related alkaloids, primarily sourced from *Nigella sativa*, against a panel of therapeutic protein targets. The data presented herein is collated from various independent computational studies and aims to offer a preliminary assessment of the potential of these natural compounds as leads for drug discovery in antiviral, anti-inflammatory, and anticancer research.

Comparative Docking Data

The following tables summarize the binding affinities (in kcal/mol) of **Nigellicine**, Nigellidine, and other related alkaloids to various therapeutic targets. A more negative binding energy generally indicates a stronger and more favorable interaction between the ligand and the protein.

Table 1: Antiviral Protein Targets (SARS-CoV-2)

Alkaloid	Main Protease (Mpro/3C Lpro)	Nsp2	Nsp3	Nucleoca psid	Spike Protein	Referenc e
Nigellidine	-6.38[1]	-6.6[1]	-7.61	-5.73	-7.5[2]	[1][2][3]
Nigellicine	-4.9	-5.1	-	-4.8	-	[4]
Nigelladine A	-7.8[2]	-	-	-	-7.8[2]	[2]
Chloroquin e	-6.29	-	-	-	-	[5][6]
Hydroxychl oroquine	-5.57	-	-	-	-	[5][6]
Favipiravir	-4.23	-	-	-	-	[5][6]

Table 2: Anti-inflammatory Protein Targets

Alkaloid	IL-1R	IL-6R	TNFR1	TNFR2	Fas	Referenc e
Nigellidine	-6.23[1]	-4.31	-6.81[3]	-5.1[3]	-7.41[3]	[1][3][4]
Nigellicine	-4.8	-4.92	-	-	-	[4]
Nigellamin e C	-	-9.8	-	-	-	[7]
Curcumin (Standard)	-	-6.7	-	-	-	[7]
Dexametha sone (Standard)	-	-8.1	-	-	-	[7]

Table 3: Anticancer Protein Targets

Alkaloid	PHGDH	EGFR	Mcl-1	Bcl-xl	Reference
Nigellidine	-8.467[8]	-9.1	-	-	[8][9]
Thymoquinone	-7.867[8]	-	-	-	[8]
Chlorogenic acid	-	-	-11.817	-8.311	[10]
Apigenin	-	-	-9.306	-	[10]
Quercitrin	-	-	-9.247	-	[10]

Experimental Protocols: Molecular Docking

The data presented in this guide is derived from in silico molecular docking studies. While specific parameters may vary between individual studies, the general workflow for such an analysis is outlined below. This protocol is based on the widely used AutoDock Vina software. [11][12][13][14][15]

1. Preparation of the Receptor Protein:

- The three-dimensional structure of the target protein is obtained from a protein structure database such as the Protein Data Bank (PDB).
- Water molecules, co-crystallized ligands, and any non-essential ions are typically removed from the PDB file.
- Polar hydrogen atoms are added to the protein structure, and partial charges (e.g., Kollman charges) are assigned.
- The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand (Alkaloid):

- The 2D or 3D structure of the alkaloid is obtained from a chemical database like PubChem or constructed using chemical drawing software.

- The ligand's structure is optimized to its lowest energy conformation.
- Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
- The prepared ligand is also saved in the PDBQT file format.

3. Definition of the Binding Site (Grid Box):

- A three-dimensional grid box is defined around the active site or a region of interest on the protein.
- The size and center of the grid box are specified to encompass the entire binding pocket, allowing the docking algorithm to search for the best ligand pose within this defined space.

4. Execution of Molecular Docking:

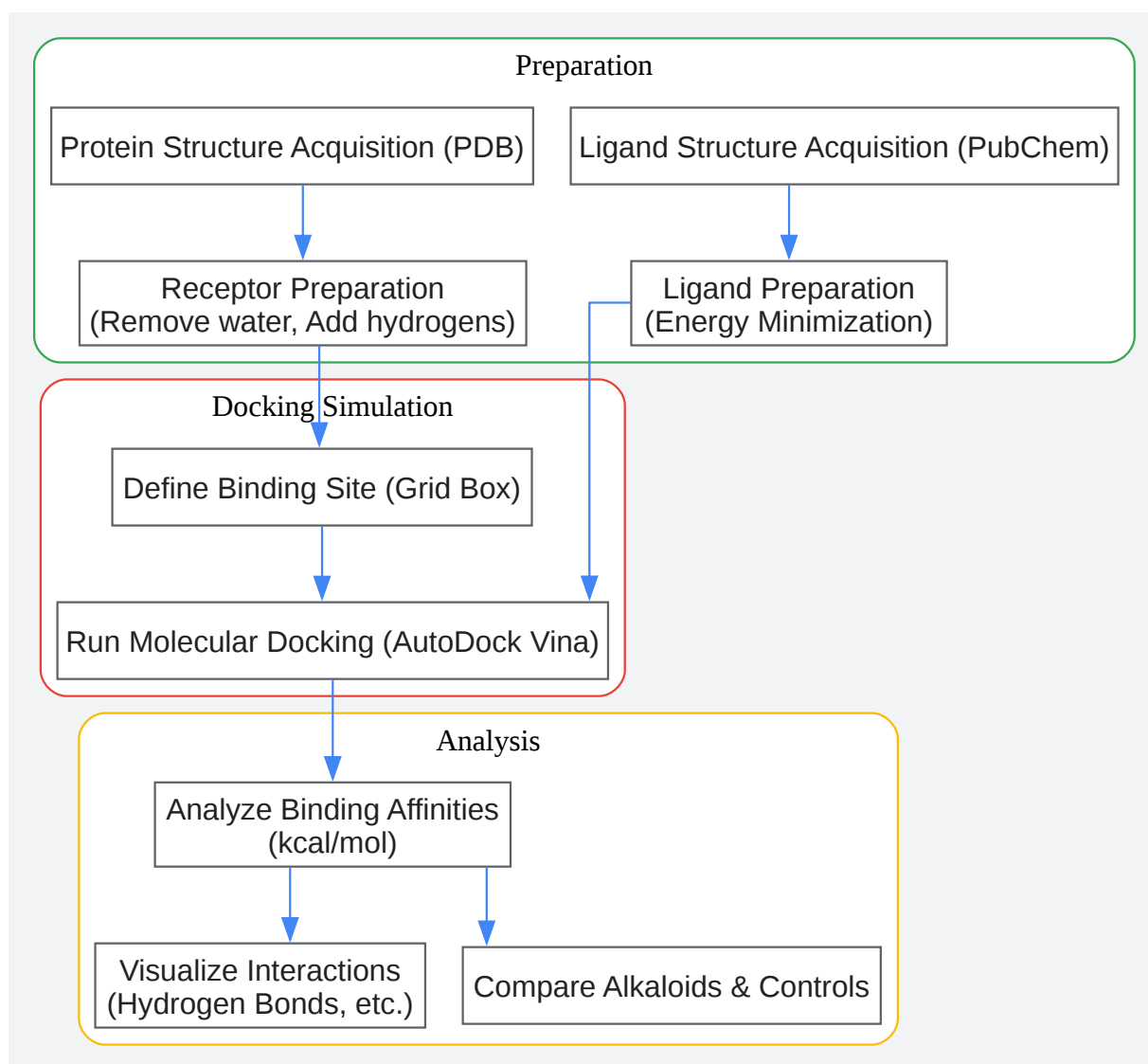
- AutoDock Vina is used to perform the docking calculations. The software explores various conformations and orientations of the ligand within the defined grid box.
- A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.
- The exhaustiveness parameter can be adjusted to control the computational effort and thoroughness of the search.

5. Analysis of Docking Results:

- The docking results provide a set of ligand poses ranked by their binding affinities.
- The pose with the most negative binding energy is generally considered the most favorable.
- The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) in the best-ranked pose are visualized and analyzed using molecular graphics software such as PyMOL or Discovery Studio.

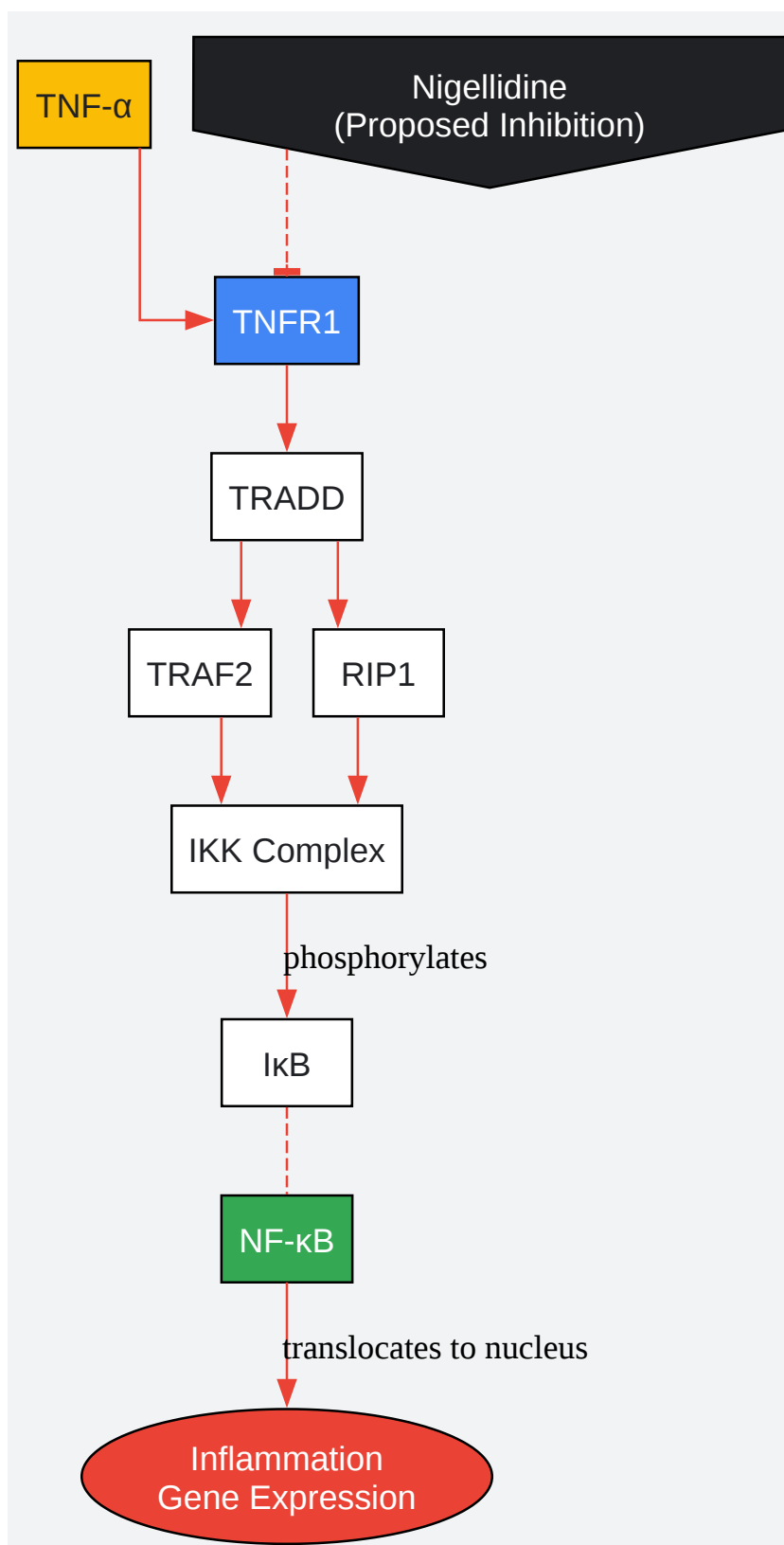
Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key signaling pathways associated with the therapeutic targets and a typical workflow for a comparative docking study.



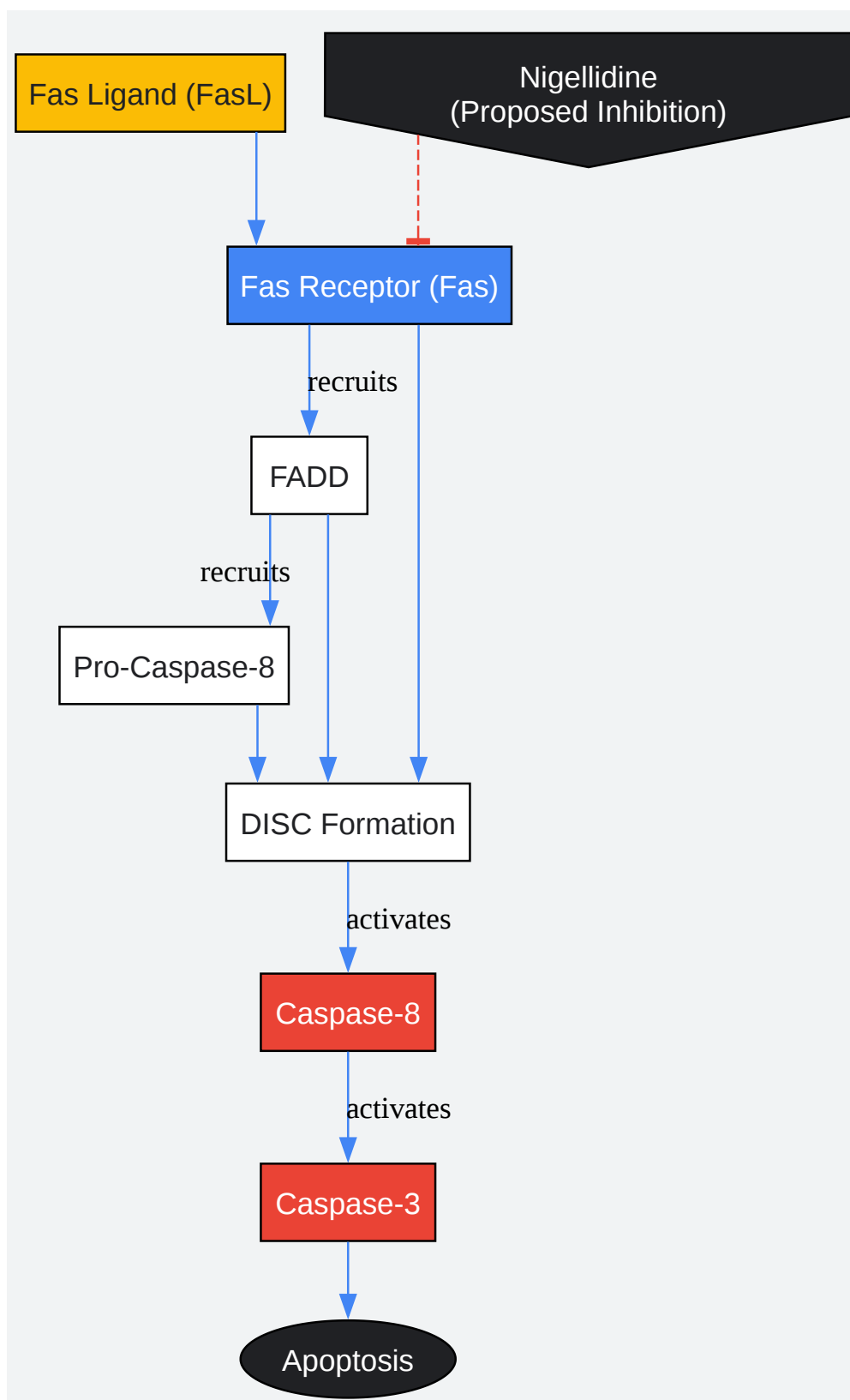
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A typical workflow for a comparative molecular docking study.



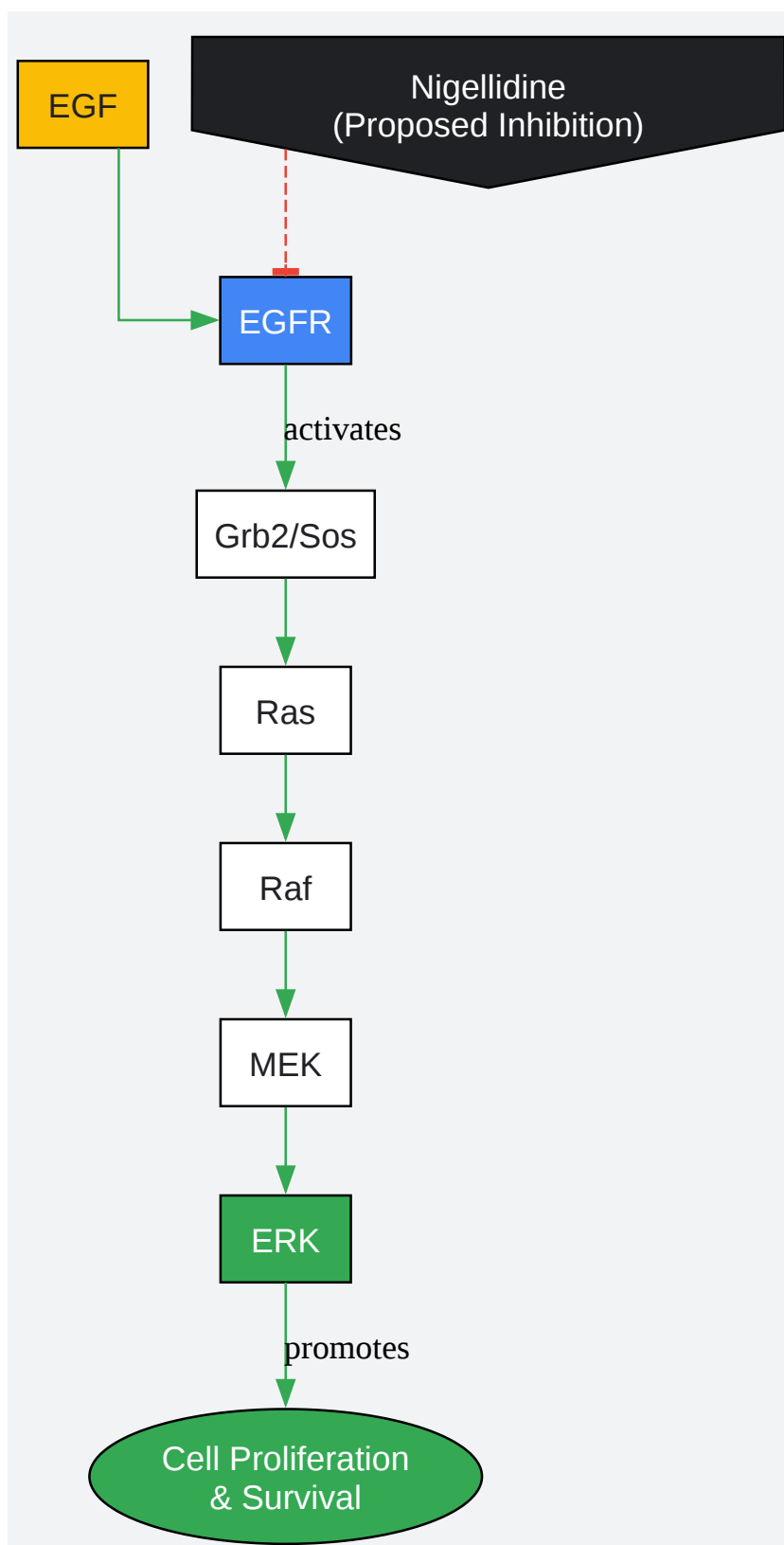
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Simplified TNF-α signaling pathway and proposed inhibition by Nigellidine.



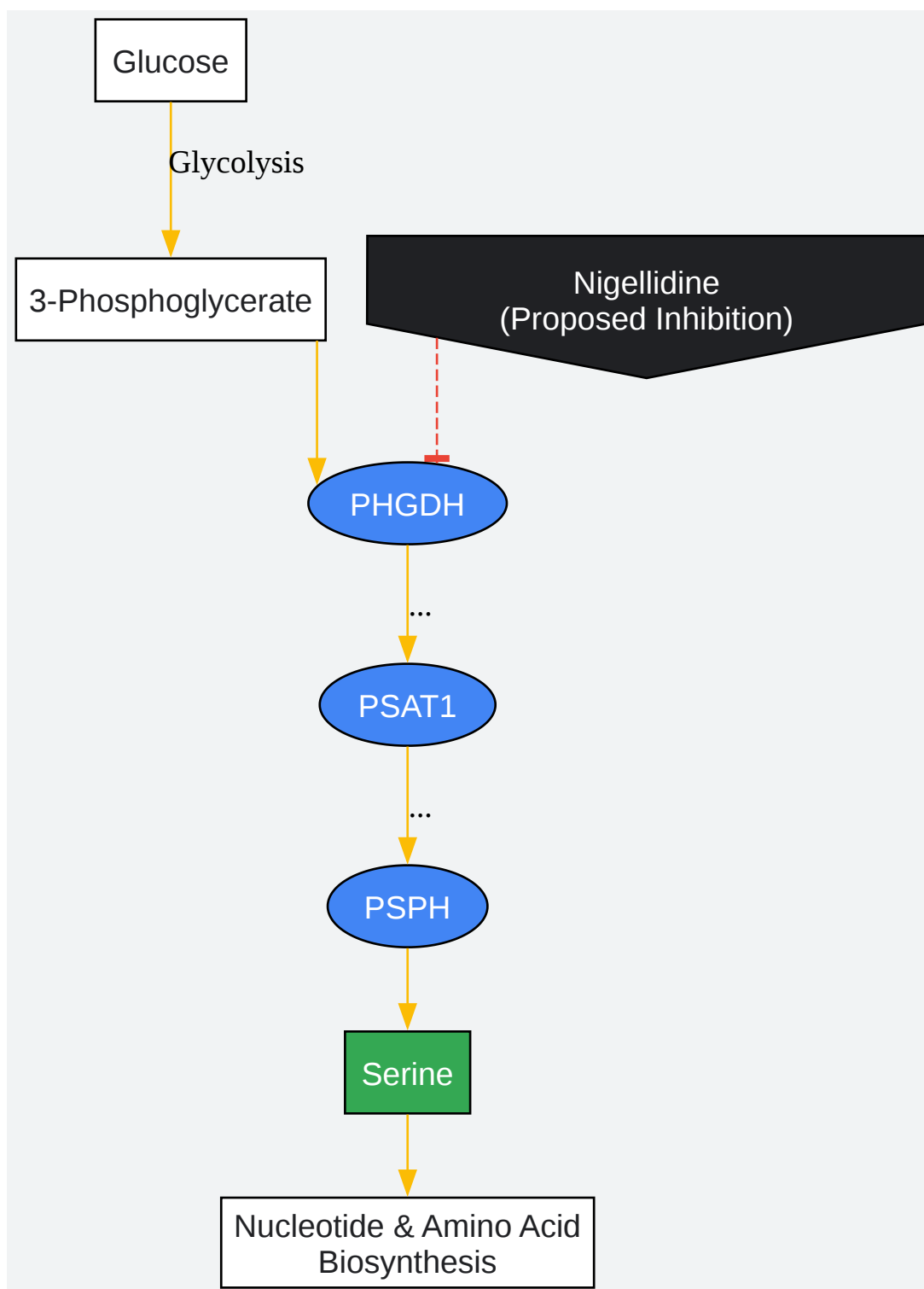
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